REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:7]([CH2:8][Br:16])=[CH:6][CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1C
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Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was directly used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=CC=C1CBr
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |